Canagliflozin Furanose Form (Mixture of Anomers)

Catalog No.
S14395097
CAS No.
M.F
C24H25FO5S
M. Wt
444.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Canagliflozin Furanose Form (Mixture of Anomers)

Product Name

Canagliflozin Furanose Form (Mixture of Anomers)

IUPAC Name

(2R,3S,4S,5S)-2-[(1S)-1,2-dihydroxyethyl]-5-[3-[[5-(4-fluorophenyl)thiophen-2-yl]methyl]-4-methylphenyl]oxolane-3,4-diol

Molecular Formula

C24H25FO5S

Molecular Weight

444.5 g/mol

InChI

InChI=1S/C24H25FO5S/c1-13-2-3-15(23-21(28)22(29)24(30-23)19(27)12-26)10-16(13)11-18-8-9-20(31-18)14-4-6-17(25)7-5-14/h2-10,19,21-24,26-29H,11-12H2,1H3/t19-,21-,22-,23-,24+/m0/s1

InChI Key

ZLPSHXQANWMHSC-NHFPKVKZSA-N

Canonical SMILES

CC1=C(C=C(C=C1)C2C(C(C(O2)C(CO)O)O)O)CC3=CC=C(S3)C4=CC=C(C=C4)F

Isomeric SMILES

CC1=C(C=C(C=C1)[C@H]2[C@H]([C@@H]([C@H](O2)[C@H](CO)O)O)O)CC3=CC=C(S3)C4=CC=C(C=C4)F

Canagliflozin Furanose Form (Mixture of Anomers) is a chemical compound with the molecular formula C24_{24}H25_{25}F O5_5S and a CAS number of 2161394-94-9. It is a derivative of canagliflozin, which is primarily used as a medication for the treatment of type 2 diabetes mellitus. The furanose form refers to the cyclic structure of the sugar component in the molecule, which can exist in different anomeric forms due to the configuration around the anomeric carbon atom.

Involving Canagliflozin Furanose Form typically include:

  • Glycosylation Reactions: These reactions can modify the sugar moiety, affecting its biological activity and solubility.
  • Dehydration Reactions: The formation of the furanose ring involves dehydration from the corresponding open-chain form.
  • Hydrolysis: Under certain conditions, the furanose form can revert to its open-chain structure or interact with nucleophiles.

Canagliflozin Furanose Form exhibits significant biological activity, primarily as an inhibitor of sodium-glucose cotransporter 2 (SGLT2). This inhibition leads to increased glucose excretion in urine, thereby lowering blood glucose levels. The compound also has potential effects on weight loss and cardiovascular health, making it a valuable option in diabetes management.

The synthesis of Canagliflozin Furanose Form typically involves:

  • Starting Materials: Utilizing appropriate sugar derivatives and fluorinated aromatic compounds.
  • Protective Group Strategies: Protecting functional groups to facilitate selective reactions.
  • Cyclization: Employing methods such as acid-catalyzed cyclization to form the furanose structure.
  • Purification: Techniques such as chromatography are used to isolate the desired anomeric forms from reaction mixtures.

Interaction studies of Canagliflozin Furanose Form focus on its pharmacokinetics and pharmacodynamics. Key interactions include:

  • Drug-Drug Interactions: Evaluating how co-administered medications may affect its efficacy or safety profile.
  • Food Interactions: Assessing how dietary components may influence absorption and metabolism.
  • Biomolecular Interactions: Investigating binding affinities with SGLT2 and other relevant transporters or receptors.

Several compounds share structural or functional similarities with Canagliflozin Furanose Form. Below is a comparison highlighting its uniqueness:

Compound NameStructure TypeMechanism of ActionUnique Features
DapagliflozinFuranoseSGLT2 InhibitionDifferent fluorine substitution pattern
EmpagliflozinFuranoseSGLT2 InhibitionDistinct structural modifications
ErtugliflozinFuranoseSGLT2 InhibitionVarying side chain length

Each of these compounds acts as an SGLT2 inhibitor but differs in their chemical structure, pharmacokinetic properties, and specific clinical applications.

XLogP3

3.2

Hydrogen Bond Acceptor Count

7

Hydrogen Bond Donor Count

4

Exact Mass

444.14067323 g/mol

Monoisotopic Mass

444.14067323 g/mol

Heavy Atom Count

31

Dates

Modify: 2024-08-10

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